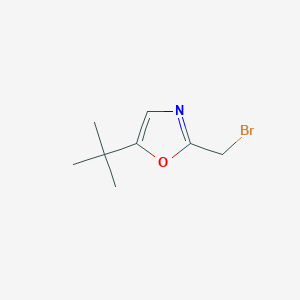
N1-(naphthalen-1-yl)propane-1,3-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-(naphthalen-1-yl)propane-1,3-diamine is an organic compound with the molecular formula C13H16N2. It is characterized by the presence of a naphthalene ring attached to a propane-1,3-diamine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(naphthalen-1-yl)propane-1,3-diamine typically involves the reaction of naphthalene derivatives with propane-1,3-diamine under controlled conditions. One common method involves the use of naphthalene-1-carbaldehyde and propane-1,3-diamine in the presence of a reducing agent such as sodium borohydride. The reaction is carried out in an organic solvent like ethanol at room temperature .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography .
Chemical Reactions Analysis
Types of Reactions
N1-(naphthalen-1-yl)propane-1,3-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The amine groups in the compound can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of naphthalene-1,3-dicarboxylic acid.
Reduction: Formation of this compound derivatives with reduced functional groups.
Substitution: Formation of N-substituted derivatives of this compound.
Scientific Research Applications
N1-(naphthalen-1-yl)propane-1,3-diamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly as a ligand for targeting specific receptors.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N1-(naphthalen-1-yl)propane-1,3-diamine involves its interaction with molecular targets such as enzymes and receptors. The naphthalene ring can engage in π-π interactions with aromatic residues in proteins, while the amine groups can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of the target proteins and influence biological pathways .
Comparison with Similar Compounds
Similar Compounds
- N1-(naphthalen-1-yl)ethane-1,2-diamine
- N1-(naphthalen-1-yl)butane-1,4-diamine
- N1-(naphthalen-1-yl)pentane-1,5-diamine
Uniqueness
N1-(naphthalen-1-yl)propane-1,3-diamine is unique due to its specific structural features, which include the naphthalene ring and the propane-1,3-diamine moiety. This combination allows for unique interactions with molecular targets and distinct chemical reactivity compared to its analogs .
Properties
CAS No. |
190127-72-1 |
|---|---|
Molecular Formula |
C13H16N2 |
Molecular Weight |
200.3 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



